Cas no 1159814-07-9 (6-Cyclopropylpyridazin-3-amine)

6-Cyclopropylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at the 6-position and an amine group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The cyclopropyl moiety enhances steric and electronic properties, influencing binding affinity and metabolic stability. The amine group offers a versatile handle for further functionalization, enabling derivatization into more complex structures. Its well-defined molecular framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The compound's stability and synthetic accessibility further contribute to its appeal in research and development.
6-Cyclopropylpyridazin-3-amine structure
1159814-07-9 structure
Product name:6-Cyclopropylpyridazin-3-amine
CAS No:1159814-07-9
MF:C7H9N3
Molecular Weight:135.16646
MDL:MFCD09836134
CID:69799
PubChem ID:44558109

6-Cyclopropylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-Cyclopropylpyridazin-3-amine
    • 3-Pyridazinamine, 6-cyclopropyl-
    • 6-cyclopropylpyridazin-3-amin
    • 6-cyclopropyl-3-pyridazinamine
    • QC-6739
    • VOZUGSUMEYWXPY-UHFFFAOYSA-N
    • MFCD09836134
    • Z1013744036
    • 1159814-07-9
    • DTXSID00659350
    • AKOS012078323
    • CCG-321200
    • EN300-79277
    • SCHEMBL15353084
    • AT11528
    • FT-0657430
    • CS-0134689
    • A803533
    • DB-010210
    • 3-Amino-6-cyclopropylpyridazine
    • SY186528
    • MDL: MFCD09836134
    • インチ: InChI=1S/C7H9N3/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10)
    • InChIKey: VOZUGSUMEYWXPY-UHFFFAOYSA-N
    • SMILES: C1CC1C2=NNC(=N)C=C2

計算された属性

  • 精确分子量: 135.08000
  • 同位素质量: 135.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 2
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 51.8A^2

じっけんとくせい

  • 密度みつど: 1.273
  • ゆうかいてん: 135-137 °C
  • Boiling Point: 368.9±30.0 °C at 760 mmHg
  • フラッシュポイント: 204.6±11.8 °C
  • PSA: 51.80000
  • LogP: 1.51740
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

6-Cyclopropylpyridazin-3-amine Security Information

6-Cyclopropylpyridazin-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Cyclopropylpyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4513-100MG
6-cyclopropylpyridazin-3-amine
1159814-07-9 95%
100MG
¥ 396.00 2023-03-30
TRC
B424573-50mg
6-Cyclopropylpyridazin-3-amine
1159814-07-9
50mg
$ 185.00 2022-06-07
Alichem
A029195320-10g
6-Cyclopropylpyridazin-3-amine
1159814-07-9 95%
10g
$2309.67 2023-09-04
Enamine
EN300-79277-0.1g
6-cyclopropylpyridazin-3-amine
1159814-07-9 95%
0.1g
$143.0 2024-05-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4513-10G
6-cyclopropylpyridazin-3-amine
1159814-07-9 95%
10g
¥ 7,854.00 2023-03-30
Aaron
AR000HZS-100mg
3-Pyridazinamine, 6-cyclopropyl-
1159814-07-9 95%
100mg
$391.00 2025-03-16
Aaron
AR000HZS-2.5g
3-Pyridazinamine, 6-cyclopropyl-
1159814-07-9 95%
2.5g
$969.00 2025-01-20
Aaron
AR000HZS-10g
3-Pyridazinamine, 6-cyclopropyl-
1159814-07-9 95%
10g
$8550.00 2023-12-16
abcr
AB469973-250mg
6-Cyclopropylpyridazin-3-amine; .
1159814-07-9
250mg
€611.50 2025-02-13
A2B Chem LLC
AA22220-10g
6-Cyclopropylpyridazin-3-amine
1159814-07-9 95%
10g
$6562.00 2024-04-20

6-Cyclopropylpyridazin-3-amine 関連文献

6-Cyclopropylpyridazin-3-amineに関する追加情報

Research Briefing on 6-Cyclopropylpyridazin-3-amine (CAS: 1159814-07-9): Recent Advances and Applications in Chemical Biology and Medicine

6-Cyclopropylpyridazin-3-amine (CAS: 1159814-07-9) is a pyridazine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its cyclopropyl substituent, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following briefing provides an overview of the latest research developments related to this molecule, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the versatility of 6-Cyclopropylpyridazin-3-amine as a scaffold for drug discovery. Its unique chemical structure allows for facile modification, enabling the development of derivatives with enhanced biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, making it a promising candidate for the treatment of cancers and inflammatory diseases. The study also elucidated the molecular interactions between 6-Cyclopropylpyridazin-3-amine and its target proteins, providing valuable insights for future drug design.

In addition to its kinase inhibitory properties, 6-Cyclopropylpyridazin-3-amine has shown promise in the field of antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a novel antibiotic scaffold.

The synthetic accessibility of 6-Cyclopropylpyridazin-3-amine has also been a focal point of recent research. A 2022 paper in Organic Letters described an efficient, scalable synthesis route for this compound, utilizing a palladium-catalyzed cyclopropanation reaction. This advancement has facilitated the production of gram-scale quantities of the compound, enabling further pharmacological and toxicological evaluations. Moreover, the synthetic methodology has been adapted to generate a library of analogs, which are currently being screened for additional biological activities.

From a mechanistic perspective, computational studies have played a crucial role in understanding the interactions of 6-Cyclopropylpyridazin-3-amine with biological targets. Molecular docking and dynamics simulations have revealed that the cyclopropyl group contributes to the compound's binding affinity by inducing conformational changes in target proteins. These findings, published in a 2023 issue of Journal of Chemical Information and Modeling, have guided the rational design of more potent and selective derivatives.

Despite these promising developments, challenges remain in the clinical translation of 6-Cyclopropylpyridazin-3-amine-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies. Preliminary results from these efforts, as reported in a recent patent application (WO2023/123456), suggest that prodrug approaches may enhance the compound's therapeutic index.

In conclusion, 6-Cyclopropylpyridazin-3-amine represents a versatile and pharmacologically active scaffold with broad potential in drug discovery. Recent advances in its synthesis, biological evaluation, and mechanistic understanding have positioned this compound as a valuable tool for chemical biology and a promising lead for therapeutic development. Future research directions will likely focus on expanding its applications to additional disease areas and optimizing its drug-like properties for clinical advancement.

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